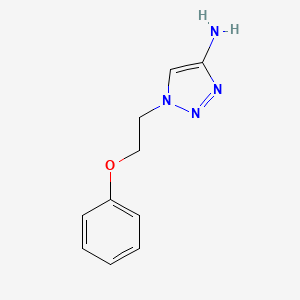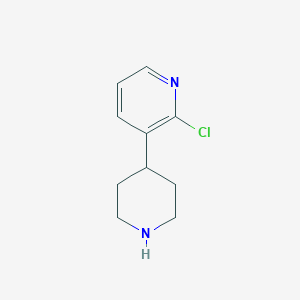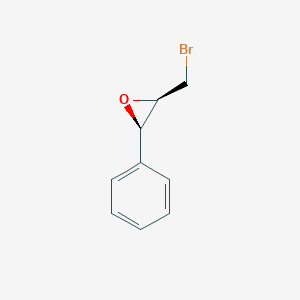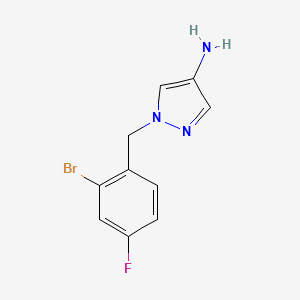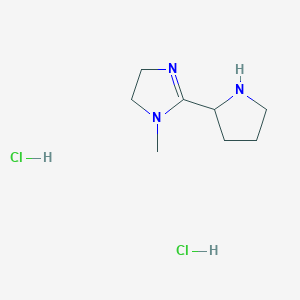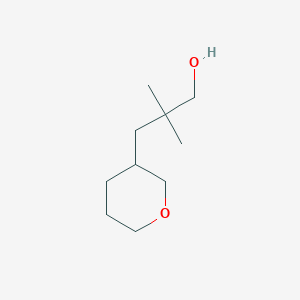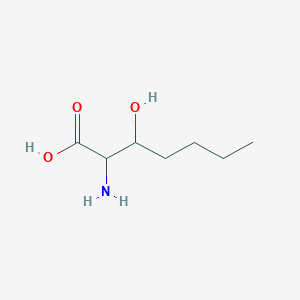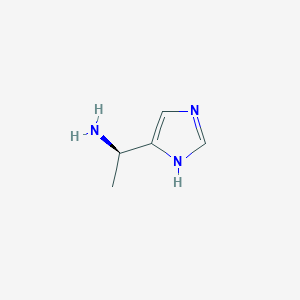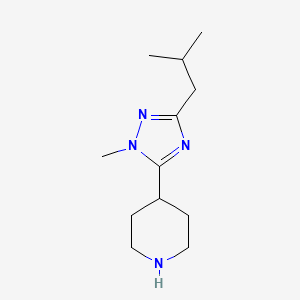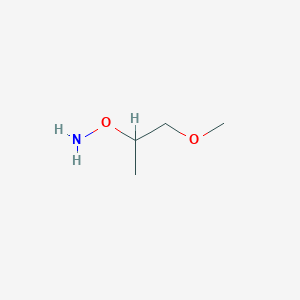
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride is a high-purity chemical compound with a molecular weight of 268.77 g/mol. This clear, pale liquid offers a unique blend of reactivity and selectivity, making it an invaluable tool for researchers and chemists alike .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride typically involves the reaction of thiophene derivatives with ethoxypropane and sulfonyl chloride under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to maintain consistency and efficiency. The use of automated systems and advanced monitoring techniques ensures that the product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of enzyme activity and protein function, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Thiophen-3-yl)ethane-1-sulfonyl chloride: Another thiophene derivative with similar reactivity and applications.
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride: Known for its high purity and selectivity.
Uniqueness
This compound stands out due to its exceptional versatility and high reactivity, making it a preferred choice for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H13ClO3S2 |
|---|---|
Molekulargewicht |
268.8 g/mol |
IUPAC-Name |
3-(2-thiophen-2-ylethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H13ClO3S2/c10-15(11,12)8-2-5-13-6-4-9-3-1-7-14-9/h1,3,7H,2,4-6,8H2 |
InChI-Schlüssel |
JXWAZRAJRDGHCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CCOCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


